

L-Glutamine-15N2,d5 molecular weight and formula

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Compound of Interest

Compound Name: L-Glutamine-15N2,d5

Cat. No.: B12422415

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In-Depth Technical Guide: L-Glutamine-15N2,d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular characteristics of the isotopically labeled amino acid, **L-Glutamine-15N2,d5**, a crucial tool in metabolic research and drug development.

Core Molecular Data

Isotopically labeled compounds are essential for tracing metabolic pathways and quantifying analytes in complex biological matrices. **L-Glutamine-15N2,d5** is a stable isotope-labeled version of L-Glutamine where both nitrogen atoms are replaced with the heavier ¹⁵N isotope, and five hydrogen atoms are substituted with deuterium (d). This labeling results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based applications.

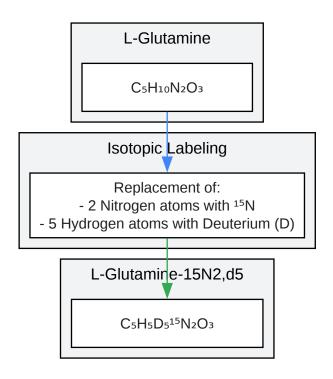
The table below summarizes the key molecular data for both standard L-Glutamine and its labeled counterpart.

Compound	Molecular Formula	Molar Mass (g/mol)
L-Glutamine	C5H10N2O3[1][2][3][4]	146.14[1][3][5]
L-Glutamine-15N2,d5	C5H5D5 ¹⁵ N2O3	153.16[6][7]



Isotopic Labeling Workflow

The generation of **L-Glutamine-15N2,d5** involves the specific replacement of atoms in the parent L-Glutamine molecule with their heavier stable isotopes. This process is foundational to its application in quantitative and mechanistic studies.



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Caption: Isotopic labeling process from L-Glutamine to L-Glutamine-15N2,d5.

Experimental Applications and Protocols

L-Glutamine-15N2,d5 is primarily utilized as an internal standard in quantitative mass spectrometry and as a tracer in metabolic flux analysis.

Protocol: Quantification of L-Glutamine in Plasma using LC-MS/MS

• Sample Preparation:



- To 100 μL of plasma, add 10 μL of a known concentration of L-Glutamine-15N2,d5 as an internal standard.
- Precipitate proteins by adding 400 μL of ice-cold methanol.
- Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the sample in 100 μL of the initial mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC): Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Run a gradient from high organic to high aqueous to retain and elute the polar glutamine molecules.
 - Mass Spectrometry (MS): Operate in positive ion mode using Multiple Reaction Monitoring (MRM).
 - MRM Transition for L-Glutamine: Monitor the transition from the parent ion (m/z 147.1)
 to a characteristic product ion.
 - MRM Transition for **L-Glutamine-15N2,d5**: Monitor the transition from the labeled parent ion (m/z 154.2) to its corresponding product ion.
- Data Analysis:
 - Quantify the endogenous L-Glutamine concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.



Significance in Research

The use of stable isotope-labeled L-Glutamine, such as **L-Glutamine-15N2,d5**, is pivotal in:

- Metabolomics: To accurately trace the metabolic fate of glutamine in various biological systems.[6][7]
- Clinical Mass Spectrometry: For precise quantification of L-glutamine levels in patient samples, which can be indicative of certain disease states.
- Biomolecular NMR: As a tool to study protein structure and dynamics.[6][7]
- Drug Development: To understand how novel therapeutic agents affect amino acid metabolism.

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